molecular formula C79H131N31O24S4 B550111 Apamin CAS No. 24345-16-2

Apamin

Cat. No.: B550111
CAS No.: 24345-16-2
M. Wt: 2027.4 g/mol
InChI Key: YVIIHEKJCKCXOB-UHFFFAOYSA-N
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Description

Apamin is a neurotoxic peptide found in bee venom, specifically from the honeybee species Apis mellifera. It is composed of 18 amino acids and is known for its ability to selectively block small-conductance calcium-activated potassium channels (SK channels) in the central nervous system . This unique property makes this compound a valuable tool in neurophysiological research.

Mechanism of Action

Target of Action

Apamin is an 18 amino acid globular peptide neurotoxin found in apitoxin (bee venom) . It is often cited as one of the few substances selectively acting on small-conductance Ca2+-activated potassium channels (KCa2) . These channels are responsible for the afterhyperpolarizations that follow action potentials, and therefore regulate the repetitive firing frequency .

Mode of Action

This compound interacts with its targets by blocking the small-conductance Ca2+-activated potassium channels (KCa2) . This blockage affects the permeability of the cell membrane toward potassium ions (K+) .

Biochemical Pathways

This compound’s action on KCa2 channels influences several biochemical pathways. It has been shown to suppress the toll-like receptor 4 pathway and downregulate vascular adhesion molecules . It also inhibits the inflammatory response, tubular atrophy, extracellular matrix accumulation, fibroblast activation, and renal interstitial fibrosis through suppression of TGF-β1/Smad2/3 and STAT3 signaling pathways .

Pharmacokinetics

It is known that the compound is a selective nanomolar or even subnanomolar-affinity kCa2 inhibitor . This suggests that this compound has a high affinity for its target, which could influence its distribution and elimination in the body.

Result of Action

The result of this compound’s action is a decrease in the amplitude of inhibitory synaptic currents in certain cells . This can lead to effects such as muscle spasms, jerks, and convulsions . Moreover, this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced renal injury through inhibiting oxidative stress, apoptosis of tubular epithelial cells, and inflammation .

Action Environment

The environment can influence the action of this compound. For example, in a study where this compound was used to treat LPS-induced acute kidney injury, the compound was shown to significantly ameliorate renal dysfunction and histological injury . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apamin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using activating agents such as carbodiimides. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of bee venom followed by purification processes such as gel filtration and ion exchange chromatography. These methods help isolate this compound from other components present in bee venom .

Chemical Reactions Analysis

Types of Reactions

Apamin undergoes various chemical reactions, including oxidation and reduction. The presence of disulfide bridges in its structure makes it susceptible to redox reactions. Additionally, this compound can participate in substitution reactions where specific amino acids are replaced to study structure-function relationships .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include carbodiimides for peptide bond formation, reducing agents like dithiothreitol (DTT) for breaking disulfide bonds, and oxidizing agents such as hydrogen peroxide for forming disulfide bridges .

Major Products

The major products formed from these reactions include various analogs of this compound with modified amino acid sequences. These analogs are used to study the functional importance of specific residues in the peptide .

Comparison with Similar Compounds

Apamin is unique among neurotoxins due to its high selectivity for SK channels. Similar compounds include:

Compared to these compounds, this compound’s specificity for SK channels makes it a valuable tool for neurophysiological research and potential therapeutic applications .

Properties

IUPAC Name

3-[50-amino-40-[[5-amino-1-[[5-amino-1-[[1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-(1-hydroxyethyl)-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIIHEKJCKCXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H131N31O24S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2027.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-16-2
Record name Apamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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